



Application Notes and Protocols for the Purification of Dasatinib Intermediate-1

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Compound of Interest		
Compound Name:	Dasatinib intermediate-1	
Cat. No.:	B023545	Get Quote

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Introduction

Dasatinib is a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of Dasatinib involves several key intermediates, with N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide being a critical precursor, herein referred to as **Dasatinib intermediate-1**. The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of **Dasatinib intermediate-1**, focusing on crystallization and chromatographic techniques.

Common Impurities

During the synthesis of **Dasatinib intermediate-1**, several process-related impurities can arise. These include unreacted starting materials such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine, as well as byproducts from side reactions. Residual solvents from the reaction and initial work-up can also be present. Effective purification strategies are essential to remove these impurities to a level that meets stringent regulatory requirements.



Purification Techniques

The primary methods for the purification of **Dasatinib intermediate-1** are crystallization and column chromatography. The choice of method depends on the impurity profile of the crude material and the desired final purity.

Crystallization

Crystallization is a widely used, efficient, and scalable method for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

Column Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is suitable for removing impurities that are difficult to eliminate by crystallization. This technique is particularly useful for achieving very high purity on a smaller scale or for isolating reference standards.

Data Presentation

The following table summarizes the quantitative data for different purification methods applied to **Dasatinib intermediate-1**.

Purification Method	Solvent/Mo bile Phase	Temperatur e (°C)	Yield (%)	Purity (%)	Reference
Crystallizatio n	Tetrahydrofur an (THF)	-10 to 5	98.7	99.95	[1]
Crystallizatio n	80% Ethanol- Water	Cooled from reflux	72.5 (for Dasatinib)	99.7 (for Dasatinib)	[2]
Chromatogra phy	Acetonitrile/W ater with 0.1% TFA (Gradient)	Ambient	>95 (Recovery)	>99.0	



Experimental Protocols Protocol 1: Purification by Crystallization

This protocol describes the purification of crude **Dasatinib intermediate-1** using tetrahydrofuran (THF).

Materials:

- Crude Dasatinib intermediate-1
- Tetrahydrofuran (THF), HPLC grade
- 1 M Hydrochloric acid (HCl)
- Reaction vessel with stirring and temperature control
- Filtration apparatus (e.g., Buchner funnel)
- Vacuum oven

Procedure:

- Dissolution: In a suitable reaction vessel, suspend the crude **Dasatinib intermediate-1** in tetrahydrofuran (80 mL for 5.00 g of crude material).
- Cooling: Cool the suspension to -25 °C with constant stirring.
- Reaction Quench (if applicable from synthesis): This protocol assumes the intermediate is already isolated. If this is a continuation of the synthesis, slowly add 1 M hydrochloric acid to quench any remaining base and adjust the pH to 6.
- Crystallization: Maintain the temperature at -10 °C and stir the mixture for 4 hours to allow for complete crystallization.
- Cooling and Aging: Further cool the mixture to 0-5 °C and hold for 2 hours to maximize the crystal yield.
- Filtration: Collect the crystalline solid by vacuum filtration through a Buchner funnel.



- Washing: Wash the filter cake with a small amount of cold tetrahydrofuran to remove any surface impurities.
- Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
- Analysis: Determine the purity of the final product by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Preparative HPLC

This protocol provides a general method for the purification of **Dasatinib intermediate-1** using reversed-phase HPLC.

Materials:

- Crude or partially purified Dasatinib intermediate-1
- Acetonitrile, HPLC grade
- Water, HPLC grade
- · Trifluoroacetic acid (TFA), HPLC grade
- Preparative HPLC system with a C18 column
- Rotary evaporator

Procedure:

- Sample Preparation: Dissolve the crude **Dasatinib intermediate-1** in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a concentrated stock solution.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile



• HPLC Conditions:

Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 μm)

Flow Rate: 20 mL/min

Detection: UV at 254 nm

Gradient Program:

■ 0-5 min: 20% B

5-25 min: 20% to 80% B (linear gradient)

■ 25-30 min: 80% B

30-32 min: 80% to 20% B (linear gradient)

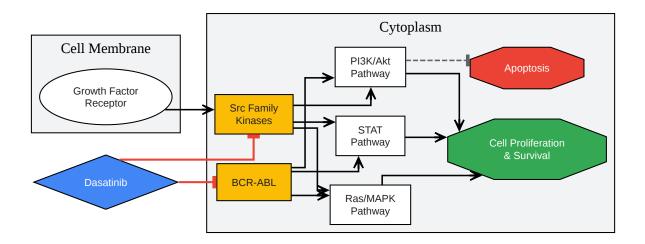
32-35 min: 20% B (equilibration)

- Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak of Dasatinib intermediate-1.
- Solvent Evaporation: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator under reduced pressure.
- Lyophilization (optional): To obtain a fine powder, the concentrated aqueous solution can be lyophilized.
- Analysis: Confirm the purity of the isolated product by analytical HPLC.

Visualizations Dasatinib Signaling Pathway

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the Src family of kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3][4]





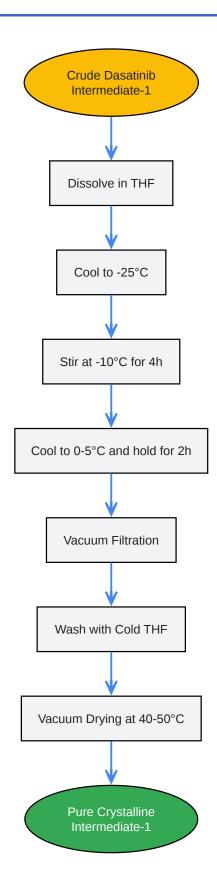
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Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking pro-survival pathways.

Experimental Workflow: Purification by Crystallization

The following diagram illustrates the workflow for the purification of **Dasatinib intermediate-1** by crystallization.





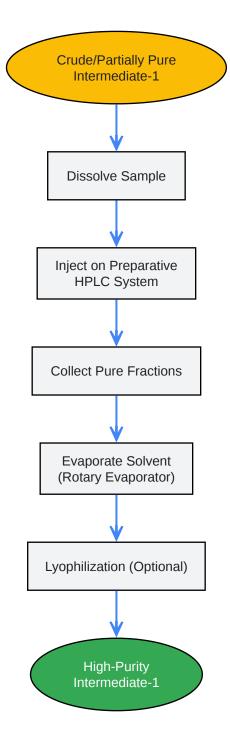
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Caption: Workflow for the crystallization purification of **Dasatinib intermediate-1**.



Experimental Workflow: Purification by Preparative HPLC

This diagram outlines the steps involved in the purification of **Dasatinib intermediate-1** using preparative HPLC.



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Caption: Workflow for the preparative HPLC purification of **Dasatinib intermediate-1**.

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